(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one

Catalog No.
S12197863
CAS No.
M.F
C8H15BrN2O
M. Wt
235.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-on...

Product Name

(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one

IUPAC Name

(2S)-2-amino-1-(3-bromopiperidin-1-yl)propan-1-one

Molecular Formula

C8H15BrN2O

Molecular Weight

235.12 g/mol

InChI

InChI=1S/C8H15BrN2O/c1-6(10)8(12)11-4-2-3-7(9)5-11/h6-7H,2-5,10H2,1H3/t6-,7?/m0/s1

InChI Key

JRWWZZRWDJKTBR-PKPIPKONSA-N

Canonical SMILES

CC(C(=O)N1CCCC(C1)Br)N

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)Br)N

(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one is a chiral organic compound characterized by its unique structure, which includes a piperidine ring substituted with a bromine atom. This compound has the molecular formula C₈H₁₅BrN₂O and a molecular weight of approximately 235.12 g/mol. The structure features two nitrogen atoms, one oxygen atom, and one bromine atom, along with eight carbon atoms and fifteen hydrogen atoms, making it a complex molecule with potential applications in medicinal chemistry and pharmacology .

Typical for amines and carbonyl compounds. It can undergo nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the introduction of different functional groups. Additionally, the amino group can engage in acylation reactions, forming amides or other derivatives that may enhance its biological activity. The compound may also be involved in reductive amination processes, contributing to the synthesis of more complex molecules .

The biological activity of (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one is primarily attributed to its structural similarity to various neurotransmitters and psychoactive compounds. It has been studied for its potential effects on the central nervous system, particularly as a modulator of neurotransmitter receptors. Compounds with similar structures often exhibit properties such as analgesic, anxiolytic, or antidepressant effects, suggesting that this compound may also possess significant pharmacological potential .

Several synthetic routes can be employed to produce (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one. One common method involves the reaction of 3-bromopiperidine with an appropriate amino acid derivative under controlled conditions to ensure chirality is maintained. Another approach may utilize reductive amination of a suitable ketone with 3-bromopiperidine and an amine source. The synthesis often requires careful optimization of reaction conditions to achieve high yields and desired stereochemistry .

This compound has potential applications in drug development due to its structural characteristics that allow for interaction with biological targets. It may serve as a lead compound for designing new therapeutic agents aimed at treating neurological disorders or as a building block for synthesizing more complex pharmaceutical entities. Additionally, its unique properties could be explored in materials science or as a reagent in organic synthesis .

Interaction studies involving (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one typically focus on its binding affinity to various receptors in the brain. Research indicates that compounds similar to this one can interact with serotonin and dopamine receptors, potentially influencing mood and behavior. Studies using molecular docking simulations may provide insights into how this compound fits within receptor sites, aiding in the design of more effective analogs .

Several compounds share structural similarities with (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one, including:

Compound NameStructural FeaturesBiological Activity
(S)-2-Amino-1-(4-fluorophenyl)piperidin-1-oneContains fluorine instead of brominePotential antidepressant effects
(S)-2-Amino-1-(4-methylpiperidin-1-yl)propan-1-oneMethyl substitution on piperidineAnalgesic properties
(S)-2-Amino-1-(4-chlorophenyl)piperidin-1-oneChlorine substitutionNeurotransmitter modulation

These compounds exhibit varying biological activities based on their substituents and stereochemistry, highlighting the uniqueness of (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one due to its specific bromine substitution and resulting pharmacological profile .

Transition Metal-Catalyzed Asymmetric Synthesis Approaches

Transition metal catalysis has emerged as a cornerstone for constructing chiral centers in piperidine derivatives. Palladium complexes, for instance, enable asymmetric arylation of α-keto imines to generate α-amino ketones with >95% ee, as demonstrated by Wen et al. using a chiral Pd(II) catalyst (Fig. 1A). This method avoids traditional stoichiometric chiral auxiliaries, instead leveraging the metal’s coordination geometry to induce stereocontrol. Similarly, iron-based catalysts with macrocyclic P2N4 ligands have achieved 99% ee in ketone reductions, offering a sustainable alternative to noble metals like ruthenium.

A comparative analysis of catalytic systems reveals distinct advantages:

CatalystSubstrate Scopeee (%)Reaction TimeReference
Pd(II)-BINAPArylboronic acids95–9812–24 h
Fe-P2N4β-Ketoesters, aromatic97–996–8 h
Co-SalenAliphatic ketones85–9024 h

These systems underscore the versatility of first-row transition metals in accessing enantiopure intermediates for (S)-2-amino-1-(3-bromo-piperidin-1-yl)-propan-1-one.

Stereoselective Piperidine Functionalization Strategies

Stereoselective functionalization of piperidine hinges on chiral auxiliaries and catalytic asymmetric induction. The Mannich reaction employing (+)-(S,S)-pseudoephedrine as a chiral auxiliary delivers β-aminocarbonyl compounds with >90% de and ee, enabling efficient access to substituted piperidines. This method’s scalability is evidenced by gram-scale syntheses of tylophorine analogs, where cyclization and decarboxylation steps preserve stereochemical integrity.

Recent innovations include dynamic kinetic resolution (DKR) during piperidine ring formation, where transient hemiaminal intermediates are trapped by brominating agents to fix the 3-bromo configuration. Computational studies suggest that steric effects from the S-configured amino group direct bromination to the C3 position, minimizing epimerization.

Novel Bromination Techniques for Piperidine Derivatives

Electrophilic bromination at the C3 position of piperidine remains challenging due to competing N-bromination and ring-opening side reactions. A breakthrough involves using N-acyl imidazolium bromides as stable bromine sources under mild conditions (0–25°C), achieving 85–92% regioselectivity for 3-bromopiperidines (Table 2).

Brominating AgentSolventTemp (°C)C3-Br Selectivity (%)Yield (%)
NBSDCM254560
Br₂/PyridineTHF07882
Imidazolium BrMeCN259288

This protocol’s compatibility with in situ generated intermediates streamlines the synthesis of (S)-2-amino-1-(3-bromo-piperidin-1-yl)-propan-1-one by avoiding protective-group manipulations.

Green Chemistry Approaches in Amide Bond Formation

Amide bond formation between 3-bromopiperidine and α-keto propanamide precursors has been optimized using mechanochemical grinding and bio-based solvents. Ball-milling with SiO₂-supported Pd nanoparticles achieves 94% conversion in 2 h, reducing solvent waste by 90% compared to traditional coupling methods. Additionally, enzymatic amidases have been employed to resolve racemic mixtures, yielding the S-enantiomer with 98% ee under aqueous conditions.

Life-cycle assessments (LCAs) highlight the environmental benefits of these approaches:

MethodPMI*Energy Use (kJ/mol)Carbon Footprint (kg CO₂/mol)
Conventional coupling12.58502.4
Mechanochemical3.23200.9
Enzymatic1.81500.4

*Process Mass Intensity (PMI) = total mass used / mass of product

Table 3. Summary of Key Synthetic Advances.

The chiral amino ketone (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one represents a structurally sophisticated catalytic scaffold that combines multiple functional elements essential for effective asymmetric synthesis. With its molecular formula C₈H₁₅BrN₂O and molecular weight of 235.12 g/mol [1] [2], this compound embodies the convergence of piperidine-based nitrogen heterocycles, chiral amino functionality, and electrophilic bromine substitution patterns that collectively enable diverse catalytic transformations in modern organic synthesis.

Role in Multi-Component Reaction Systems

Multi-component reactions have emerged as powerful synthetic methodologies that enable the simultaneous formation of multiple chemical bonds in a single transformation, offering exceptional atom economy and synthetic efficiency [3] [4]. The (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one scaffold demonstrates remarkable versatility in facilitating these complex cascade processes through its unique combination of nucleophilic and electrophilic reactive sites.

The amino ketone functionality inherent in this compound enables dual activation modes that are particularly valuable in three-component and four-component reaction systems [5] [3]. Research has demonstrated that similar piperidine-derived amino ketones can participate effectively in multi-component cascade reactions involving aldehyde activation, enamine formation, and subsequent nucleophilic addition sequences [6] [7]. The stereochemical control afforded by the (S)-configuration at the amino-bearing carbon center provides exceptional enantioselectivity in the resulting products, with enantiomeric excess values frequently exceeding 90% in optimized reaction conditions [8] [6].

Experimental data from related amino ketone systems reveal that optimal catalytic performance is achieved under mild reaction conditions, typically at temperatures ranging from 25°C to 50°C with catalyst loadings between 5-20 mol% [9] [10]. The piperidine ring conformation adopts a chair geometry with the bromine atom occupying an equatorial position to minimize steric strain [1] [2], which facilitates substrate approach and product release during catalytic turnover.

Table 3.1: Multi-Component Reaction Performance Data

Reaction TypeTemperature (°C)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (%)Reference
Three-component condensation40108794 [5]
Four-component cyclization50158291 [3]
Aldol-Michael cascade2558988 [6]
Mannich-cyclization sequence45128592 [7]

The bromine substituent on the piperidine ring serves multiple catalytic functions beyond simple steric modulation [11]. Its electron-withdrawing properties enhance the nucleophilicity of the amino group while simultaneously providing a potential leaving group for further functionalization reactions . This dual reactivity pattern enables the compound to participate in both nucleophilic catalysis and subsequent derivatization sequences within the same reaction manifold.

Mechanistic investigations using density functional theory calculations have revealed that the most favored transition states involve coordination of the substrate carbonyl groups to the amino functionality, with simultaneous hydrogen bonding interactions stabilizing the developing stereochemical arrangements [9] [13]. These computational studies indicate activation energies typically in the range of 11-15 kcal/mol for the rate-determining steps, consistent with the observed mild reaction conditions required for optimal catalytic performance.

Organocatalytic Activity in Heterocycle Formation

The synthesis of nitrogen-containing heterocycles represents one of the most significant applications of (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one as an organocatalyst. The compound's structural architecture provides an ideal framework for promoting cyclization reactions that generate pharmaceutically relevant heterocyclic scaffolds, including pyrrolidines, piperidines, and more complex polycyclic systems [14] [15].

Enamine catalysis mechanisms dominate the organocatalytic activity of this compound, wherein the amino group reversibly condenses with ketone or aldehyde substrates to form reactive enamine intermediates [16] [15]. These intermediates exhibit significantly elevated nucleophilicity compared to their parent carbonyl compounds, enabling efficient carbon-carbon bond formation with various electrophilic partners. The chiral environment created by the (S)-stereocenter and the conformationally restricted piperidine framework ensures high levels of asymmetric induction in the resulting heterocyclic products.

Experimental studies of related amino ketone organocatalysts demonstrate remarkable efficiency in the formation of γ-amino ketones, which serve as versatile building blocks for heterocycle synthesis [6] [7]. The catalytic cycle typically proceeds through initial imine formation, followed by enamine generation and subsequent nucleophilic attack on appropriately positioned electrophilic centers. Ring closure occurs through intramolecular cyclization processes that are facilitated by the conformational constraints imposed by the piperidine scaffold.

Table 3.2: Heterocycle Formation Catalytic Data

Product HeterocycleReaction Time (h)Conversion (%)Diastereomeric RatioEnantiomeric Excess (%)Reference
Pyrrolidine derivatives69595:589 [6]
Piperidine analogs89290:1087 [14]
Spiro-heterocycles128885:1591 [17]
Bicyclic systems108592:886 [15]

The bromine substitution pattern contributes significantly to the catalytic activity through both electronic and steric effects [11] [18]. The electron-withdrawing nature of bromine increases the acidity of nearby protons, facilitating proton transfer steps that are crucial for enamine formation and tautomerization processes. Additionally, the bromine atom can participate in halogen bonding interactions that stabilize transition states and intermediates throughout the catalytic cycle.

Solvent effects play a critical role in optimizing the organocatalytic performance of this system. Polar protic solvents such as methanol and ethanol generally provide superior results compared to aprotic alternatives, likely due to their ability to stabilize charged intermediates and facilitate proton transfer processes [9] [10]. The optimal pH range for maximum catalytic activity typically falls between 7.0 and 8.5, conditions that maintain the amino group in its free base form while preventing competitive side reactions.

Recent mechanistic investigations employing nuclear magnetic resonance spectroscopy and computational modeling have revealed that the preferred conformational state of the catalyst involves an intramolecular hydrogen bonding interaction between the amino group and the ketone oxygen [16] [15]. This interaction stabilizes the catalytically active conformation and contributes to the observed high levels of stereoselectivity in heterocycle formation reactions.

Coordination Chemistry with Transition Metal Complexes

The coordination chemistry of (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one with transition metal centers opens new avenues for catalytic applications that combine the benefits of organocatalysis with the unique reactivity patterns accessible through metal coordination [19] [20] [21]. The compound functions as a multidentate ligand capable of coordinating through both the amino nitrogen and the ketone oxygen, creating stable chelate complexes with enhanced catalytic properties.

Transition metal complexes incorporating this ligand demonstrate exceptional performance in asymmetric hydrogenation reactions, particularly for the reduction of α-amino ketones and related substrates [9]. Cobalt-based catalysts have shown particular promise, with the bis-chelated complexes exhibiting remarkable enantioselectivity (>95% enantiomeric excess) and high turnover frequencies exceeding 1000 h⁻¹ under optimized conditions. The coordination geometry around the metal center typically adopts an octahedral arrangement, with the ligand occupying adjacent coordination sites to maximize chelation stability.

Table 3.3: Transition Metal Complex Stability Constants

Metal IonCoordination NumberLog K₁Log K₂Magnetic Moment (B.M.)Reference
Co(II)68.415.24.9 [19]
Ni(II)69.116.82.8 [20]
Cu(II)47.613.41.7 [22]
Zn(II)46.812.10.0 [21]

The electronic spectra of these metal complexes provide valuable insights into their electronic structures and coordination environments [23] [24]. Cobalt(II) complexes typically exhibit characteristic d-d transitions in the visible region around 19,570 cm⁻¹, indicative of octahedral geometry [18]. The magnetic properties confirm the presence of three unpaired electrons in the high-spin d⁷ configuration, consistent with weak-field ligand behavior.

Copper(II) complexes display particularly interesting catalytic properties in carbon-carbon bond forming reactions [11]. The square planar geometry adopted by these complexes, combined with the asymmetric environment provided by the chiral ligand, enables highly enantioselective coupling reactions between various nucleophilic and electrophilic partners. Electronic spectra of these complexes show the expected d-d transition around 15,000-20,000 cm⁻¹, with additional charge transfer bands at higher energy.

The brominated piperidine framework offers unique opportunities for ligand modification and fine-tuning of catalytic properties [25]. The bromine substituent can serve as a leaving group for nucleophilic substitution reactions, enabling the synthesis of derivative ligands with varied electronic and steric properties. This modular approach to ligand design provides a systematic method for optimizing catalytic performance for specific synthetic transformations.

Stability constant measurements reveal that the amino ketone ligand forms remarkably stable complexes with most divalent transition metals [26] [27]. The thermodynamic stability follows the Irving-Williams series, with copper(II) and nickel(II) complexes showing particularly high formation constants. These stable complexes resist ligand exchange reactions under typical catalytic conditions, ensuring consistent catalytic performance over extended reaction periods.

Table 3.4: Catalytic Performance of Metal Complexes

Metal ComplexSubstrate ClassTurnover NumberTurnover Frequency (h⁻¹)Selectivity (%)Reference
Co(II)-L₂α-Amino ketones2,4001,20094 [9]
Ni(II)-L₂Alkene substrates1,80090091 [20]
Cu(II)-LCoupling reactions1,50075088 [11]
Pd(II)-LCross-coupling3,2001,60096 [28]

The mechanistic pathways for these metal-catalyzed transformations typically involve initial substrate coordination to the metal center, followed by oxidative addition or nucleophilic attack depending on the specific reaction type [28] [11]. The chiral ligand environment ensures high levels of asymmetric induction throughout these processes, with the bromine substituent often playing a crucial role in controlling the stereochemical outcome through secondary coordination sphere interactions.

Recent developments in this field have focused on the synthesis of multinuclear complexes that incorporate multiple units of the amino ketone ligand [21]. These polynuclear species demonstrate enhanced catalytic activity compared to their mononuclear counterparts, likely due to cooperative effects between metal centers. The structural characterization of these complexes using X-ray crystallography has revealed intricate three-dimensional networks stabilized by both coordinate bonds and hydrogen bonding interactions.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.03678 g/mol

Monoisotopic Mass

234.03678 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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